1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one
Description
1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one is a quinoline-derived ketone featuring a methoxy group at position 6, a phenyl substituent at position 2, and a propan-1-one moiety at position 4 of the quinoline core. The quinoline scaffold confers planarity and aromaticity, enabling π-π stacking interactions, while the methoxy and phenyl groups influence electronic properties and solubility. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .
Properties
CAS No. |
5427-47-4 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-(6-methoxy-2-phenylquinolin-4-yl)propan-1-one |
InChI |
InChI=1S/C19H17NO2/c1-3-19(21)16-12-18(13-7-5-4-6-8-13)20-17-10-9-14(22-2)11-15(16)17/h4-12H,3H2,1-2H3 |
InChI Key |
QQAGJERGORPIIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one can be achieved through the Friedländer quinoline synthesis. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . The reaction is typically carried out under solvent-free conditions using poly(phosphoric acid) as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Friedländer synthesis remains a prominent approach due to its efficiency and scalability. The use of poly(phosphoric acid) as a catalyst in a solvent-free environment is particularly advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : The compound features a quinoline backbone with a methoxy group and a phenyl substituent, which contribute to its unique chemical reactivity and biological activity.
Molecular Formula : C16H15NO2
Molecular Weight : 253.30 g/mol
The mechanism of action involves the inhibition of specific enzymes such as tyrosine kinases and xanthine oxidoreductase, leading to various pharmacological effects. This interaction with molecular targets is crucial for its potential therapeutic applications.
Chemistry
1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one serves as a building block for synthesizing more complex quinoline derivatives. Its structural characteristics allow for various chemical modifications, enabling the exploration of new compounds with enhanced properties.
Biology
Research has indicated potential antibacterial and antiviral properties of this compound. Studies have shown that derivatives can inhibit bacterial growth, making them candidates for addressing antibiotic resistance.
Medicine
The compound is being explored for its potential as an antimalarial and anti-inflammatory agent . Its pharmacological profile suggests efficacy in treating conditions related to inflammation and infection.
Case Study 1: Antimicrobial Efficacy
A study by Fülöp et al. demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant antimicrobial activity against resistant bacterial strains. The results indicated that these compounds effectively inhibited the growth of bacteria by targeting essential enzymes involved in their metabolism.
Case Study 2: Neuroprotective Effects
In an experimental model using rodents, a derivative of this compound was administered to evaluate its neuroprotective effects against oxidative stress. The findings revealed a marked reduction in neuronal cell death compared to control groups, suggesting potential therapeutic benefits for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosine kinases and xanthine oxidoreductase, leading to its pharmacological effects . The quinoline ring structure allows it to intercalate with DNA, disrupting cellular processes and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogs
Physicochemical Properties
- The methoxy group in the target compound balances hydrophilicity .
- Electronic Effects : The α,β-unsaturated ketone in introduces conjugation, altering reactivity in Michael addition or redox reactions compared to the saturated ketone in the target compound .
- Planarity: Quinoline-based analogs () exhibit stronger π-π stacking than naphthalene/indole hybrids () or simple aryl ketones (), impacting crystallinity and biological target interactions .
Biological Activity
1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and as a P-glycoprotein (P-gp) inhibitor. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer activities. For instance, this compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | EPG85-257RDB (P-gp+) | TBD |
| EPG85-257P (P-gp-) | TBD | |
| 5a | EPG85-257RDB | 10 μM |
| 5b | EPG85-257RDB | 10 μM |
In a study evaluating the cytotoxicity of various quinoline derivatives, compounds similar to this compound were found to have low to moderate toxicity against multidrug-resistant gastric carcinoma cells. Notably, derivatives such as compounds 5a and 5b exhibited significant P-gp inhibitory activity, indicating that modifications in the structure can enhance anticancer efficacy .
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance by pumping out anticancer drugs from cells. The compound's structural features contribute to its ability to bind effectively to the P-gp site, thereby enhancing the retention of chemotherapeutic agents within cancer cells .
Structure–Activity Relationship (SAR)
Understanding the SAR of quinoline derivatives is essential for optimizing their biological activity. The presence of specific functional groups, such as methoxy and phenyl groups, significantly influences their potency and selectivity as P-gp inhibitors.
Table 2: Structure–Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group at Position 6 | Increases P-gp inhibition |
| Phenyl Substituent | Enhances cytotoxicity |
| Hydroxymethyl Group at Position 4 | Key role in efflux inhibition |
Research indicates that modifications at various positions on the quinoline ring can lead to improved bioavailability and reduced toxicity while maintaining or enhancing anticancer activity .
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:
- Case Study on EPG85 Cell Lines : In vitro studies showed that derivatives similar to this compound effectively inhibited growth in both drug-sensitive and multidrug-resistant gastric carcinoma cell lines. The results indicated that these compounds could potentially overcome drug resistance mechanisms associated with P-gp overexpression .
- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that the binding affinity of quinoline derivatives for P-gp was significantly enhanced by specific structural modifications. These findings provide insights into designing more potent inhibitors with better pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
